BIM 23052

描述

属性

IUPAC Name |

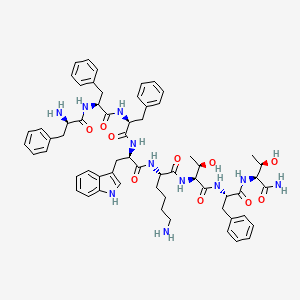

(2S)-6-amino-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H75N11O10/c1-37(73)52(54(64)75)71-60(81)50(34-42-25-13-6-14-26-42)70-61(82)53(38(2)74)72-56(77)47(29-17-18-30-62)66-59(80)51(35-43-36-65-46-28-16-15-27-44(43)46)69-58(79)49(33-41-23-11-5-12-24-41)68-57(78)48(32-40-21-9-4-10-22-40)67-55(76)45(63)31-39-19-7-3-8-20-39/h3-16,19-28,36-38,45,47-53,65,73-74H,17-18,29-35,62-63H2,1-2H3,(H2,64,75)(H,66,80)(H,67,76)(H,68,78)(H,69,79)(H,70,82)(H,71,81)(H,72,77)/t37-,38-,45-,47+,48+,49+,50+,51-,52+,53+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTCBXPQKWFOMG-QWXJMLLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CC=CC=C6)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H75N11O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1122.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of BIM 23052

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of BIM 23052, a potent and selective somatostatin receptor 5 (sst5) agonist. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on data-driven insights and detailed experimental methodologies.

Core Concepts: Pharmacodynamics of this compound

This compound is a linear synthetic peptide analog of somatostatin. Its primary mechanism of action is through the activation of the sst5 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This interaction initiates a cascade of intracellular signaling events that mediate its physiological effects.

Receptor Binding Affinity

This compound exhibits a high affinity for the sst5 receptor, with varying affinities for other somatostatin receptor subtypes. The binding affinities (Ki) of this compound for different human somatostatin receptor subtypes are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| sst1 | 31.3 |

| sst2 | 13.5 |

| sst4 | 141 |

| sst5 | 7.3 |

Signal Transduction Pathway

Upon binding of this compound, the sst5 receptor undergoes a conformational change, leading to the activation of its coupled heterotrimeric G-proteins, primarily of the Gαi subtype. This activation initiates a downstream signaling cascade characterized by the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Some evidence also suggests that at higher concentrations, sst5 activation may lead to the stimulation of adenylyl cyclase via Gαs proteins.[2] The sst5 receptor signaling also involves the modulation of mitogen-activated protein kinase (MAPK) pathways.[3][4]

In Vivo Pharmacodynamic Effects

The primary reported in vivo pharmacodynamic effect of this compound is the stimulation of gastric emptying.[5] Intracisternal administration in rats has been shown to induce a vagal cholinergic stimulation of gastric emptying. Additionally, this compound and its analogs have demonstrated antiproliferative activity in various cancer cell lines.[6][7]

Core Concepts: Pharmacokinetics of this compound

Detailed quantitative pharmacokinetic data for this compound, such as its half-life, clearance rate, and volume of distribution, are not extensively available in the public domain. However, based on the general pharmacokinetic properties of peptide-based drugs, the following characteristics can be anticipated.

| Pharmacokinetic Parameter | Expected Properties for a Peptide Drug like this compound |

| Absorption | Poor oral bioavailability due to enzymatic degradation in the gastrointestinal tract and low permeability across the intestinal epithelium. Typically administered via parenteral routes (e.g., intravenous, subcutaneous). |

| Distribution | Primarily distributed in the extracellular fluid. The volume of distribution is generally small. |

| Metabolism | Rapidly metabolized by proteases and peptidases in the blood, liver, and kidneys. |

| Excretion | The resulting smaller peptides and amino acids are eliminated by the kidneys. |

Experimental Protocols

Radioligand Binding Assay for sst5 Receptor Affinity

This protocol outlines a standard competitive radioligand binding assay to determine the affinity (Ki) of this compound for the sst5 receptor.[8][9][10]

Materials:

-

Membrane preparations from cells expressing the human sst5 receptor.

-

Radiolabeled ligand with known affinity for sst5 (e.g., [125I]-Tyr11-SRIF-14).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Measurement of Gastric Emptying in Rats

This protocol describes a common method for assessing the effect of this compound on gastric emptying in a rat model.[11][12][13][14][15]

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Non-absorbable marker (e.g., phenol red in a methylcellulose meal or a radiolabeled meal).

-

This compound solution for administration (e.g., intracisternal injection).

-

Vehicle control.

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer this compound or vehicle control to the rats at the desired dose and route.

-

After a predetermined time, administer a standard meal containing a non-absorbable marker via gavage.

-

At a specific time point after the meal administration, euthanize the rats.

-

Surgically isolate and remove the stomach.

-

Quantify the amount of marker remaining in the stomach. For phenol red, this involves homogenization of the stomach contents and spectrophotometric analysis.

-

Calculate the percentage of gastric emptying as: [(Amount of marker administered - Amount of marker recovered in the stomach) / Amount of marker administered] x 100.

-

Compare the gastric emptying rates between the this compound-treated and vehicle-treated groups. A dose-response curve can be generated by testing multiple doses of this compound.[16]

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the sst5 receptor. Its potent and selective agonist activity, coupled with its demonstrated in vivo effects on gastric motility and cell proliferation, make it a compound of interest for further preclinical and potentially clinical investigation. While a comprehensive pharmacokinetic profile remains to be fully elucidated, the established pharmacodynamic characteristics and detailed experimental protocols provided in this guide offer a solid foundation for future research and development endeavors.

References

- 1. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]

- 2. Activation of adenylate cyclase by human recombinant sst5 receptors expressed in CHO-K1 cells and involvement of Gαs proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Characterization of Intracellular Signaling Mediated by Human Somatostatin Receptor 5: Role of the DRY Motif and the Third Intracellular Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats [frontiersin.org]

- 12. A procedure for within-trial repeated measurement of gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Time-course of recovery of gastric emptying and motility in rats with experimental spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The measurement of gastric emptying in conscious rats by monitoring serial changes in serum acetaminophen level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Development of methods for measuring the emptying time of solid and liquid test meals in rat stomachs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dose-responses for the slowing of gastric emptying in a rodent model by glucagon-like peptide (7-36) NH2, amylin, cholecystokinin, and other possible regulators of nutrient uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BIM 23052: A Selective Somatostatin Receptor 5 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BIM 23052, a selective agonist for the somatostatin receptor 5 (SSTR5). This document details its binding profile, functional activity, and the experimental methodologies used for its characterization, offering valuable insights for researchers in pharmacology and drug development.

Core Compound Properties

This compound is a synthetic peptide analog of somatostatin.[1] Its chemical structure and key properties are summarized below.

| Property | Value |

| Molecular Weight | 1122.33 g/mol [2][3] |

| Formula | C₆₁H₇₅N₁₁O₁₀[4] |

| Sequence | D-Phe-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-NH₂ |

| Solubility | Soluble in water[4] |

| CAS Number | 133073-82-2[2][3] |

Binding Affinity and Selectivity

This compound exhibits a high affinity and selectivity for the human somatostatin receptor 5 (SSTR5). The binding affinities (Ki) of this compound for the five human somatostatin receptor subtypes are presented in the table below. The data clearly demonstrates its preferential binding to SSTR5.

| Receptor Subtype | Ki (nM) |

| SSTR1 | 31.3[3][4] |

| SSTR2 | 13.5[3][4] |

| SSTR3 | High Affinity (Specific value not consistently reported, but noted alongside SSTR2 and SSTR5)[1] |

| SSTR4 | 141[3][4] |

| SSTR5 | 7.3[3][4] |

Signaling Pathways

Activation of SSTR5 by an agonist like this compound initiates a cascade of intracellular signaling events. SSTR5 is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G proteins, Gαi and Gαo.[5] This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Below is a diagram illustrating the primary signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize SSTR5 agonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Detailed Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing human SSTR5.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of the membrane preparation to each well.

-

Add a fixed concentration of a radiolabeled somatostatin analog with high affinity for SSTR5 (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14).

-

Add varying concentrations of the unlabeled competitor, this compound.

-

For determining non-specific binding, add a high concentration of unlabeled somatostatin.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a key downstream effect of SSTR5 activation.

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture HEK-293 cells stably expressing human SSTR5.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of this compound to the wells.

-

Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production.[6]

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based assays).

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.

-

In Vivo Gastric Emptying Assay in Rats

This in vivo assay assesses the physiological effect of this compound on gastric motility.

Detailed Protocol:

-

Animal Preparation:

-

Use adult male rats (e.g., Sprague-Dawley).

-

Fast the rats overnight with free access to water.

-

-

Drug Administration:

-

Gastric Emptying Measurement:

-

Following drug administration, provide the rats with a non-nutrient test meal containing a non-absorbable marker. A common choice is a solution of methylcellulose containing phenol red.

-

After a specific time interval (e.g., 20 minutes), euthanize the rats.

-

Surgically remove the stomach, ensuring clamps are placed at the esophagus and pylorus to prevent leakage.

-

-

Quantification and Analysis:

-

Homogenize the entire stomach in a known volume of alkaline solution to extract the phenol red.

-

Centrifuge the homogenate and measure the absorbance of the supernatant at a specific wavelength (e.g., 560 nm).

-

Compare the amount of phenol red recovered from the stomachs of the test animals to that recovered from a control group sacrificed immediately after receiving the test meal (representing 0% emptying).

-

Calculate the percentage of gastric emptying using the formula:

-

% Gastric Emptying = (1 - (Amount of marker in test stomach / Average amount of marker in 0-minute control stomachs)) x 100

-

-

Conclusion

This compound is a potent and selective SSTR5 agonist that has been characterized through a variety of in vitro and in vivo assays. Its ability to selectively activate SSTR5 and modulate downstream signaling pathways, such as the inhibition of cAMP production, makes it a valuable tool for studying the physiological roles of this receptor. Furthermore, its demonstrated effect on gastric motility highlights its potential for therapeutic applications in gastrointestinal disorders. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other SSTR5-targeting compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. This compound, Somatostatin (sst5) receptor 5 agonist (CAS 133073-82-2) | Abcam [abcam.com]

- 4. This compound (CAS 133073-82-2): R&D Systems [rndsystems.com]

- 5. Structural insights into somatostatin receptor 5 bound with cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forskolin and derivatives as tools for studying the role of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracisternal injection of pancreatic polypeptide stimulates gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracisternal rat pancreatic polypeptide stimulates gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of BIM 23052 on Gastric Emptying: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of BIM 23052, a somatostatin receptor 5 (sst₅)-preferring agonist, on gastric emptying. The document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The administration of this compound has been shown to dose-dependently stimulate gastric emptying in conscious rats when administered intracisternally (i.c.). In contrast, intravenous (i.v.) administration did not produce a significant effect, indicating a central mechanism of action.[1] The key quantitative findings from a seminal study are summarized in the table below.

| Treatment Group | Dose (nmol/rat, i.c.) | Gastric Emptying (%) (Mean ± SEM) |

| Saline (Control) | - | 43.2 ± 3.2 |

| This compound | 0.4 | 65.5 ± 6.5 |

| This compound | 0.8 | 77.4 ± 5.3 |

| This compound | 1.2 | 77.7 ± 1.9 |

Experimental Protocols

The following sections detail the methodologies employed in the studies investigating the effects of this compound on gastric emptying.

Animal Model and Housing

-

Species: Male Sprague-Dawley or Wistar rats.

-

Housing: Animals are typically housed in individual cages under controlled temperature and a 12-hour light/dark cycle.

-

Acclimation: A sufficient period of acclimation to the housing conditions and handling is required before experimental procedures.

-

Surgical Preparation: For intracisternal injections, a cannula is stereotaxically implanted into the cisterna magna of anesthetized rats. For gastric emptying measurements, some protocols may involve the implantation of a gastric fistula. Animals are allowed a recovery period of at least one week post-surgery.

Intracisternal (i.c.) Administration of this compound

-

Preparation: this compound is dissolved in sterile saline to the desired concentrations.

-

Administration: A microsyringe is used to inject the specified volume of this compound solution or saline vehicle directly into the cerebrospinal fluid via the implanted cannula. The injection is performed in conscious, unrestrained rats to avoid the confounding effects of anesthesia on gastric motility.

Measurement of Gastric Emptying

A common method for assessing gastric emptying of a non-nutrient meal in rats involves the use of a dye marker.

-

Fasting: Rats are fasted overnight (approximately 18-24 hours) with free access to water to ensure an empty stomach.

-

Test Meal: A non-nutrient meal, typically consisting of methylcellulose or another inert substance mixed with a non-absorbable marker such as phenol red, is administered by gavage.

-

Post-administration Period: Following the administration of the test meal and the intracisternal injection of this compound or vehicle, the animals are returned to their cages for a defined period (e.g., 20 minutes).

-

Stomach Recovery: At the end of the experimental period, the rats are euthanized, and their stomachs are surgically exposed and clamped at the pylorus and cardia. The entire stomach is then excised.

-

Quantification: The stomach contents are collected, homogenized, and the concentration of the phenol red marker is determined spectrophotometrically. The amount of marker remaining in the stomach is compared to the total amount administered to calculate the percentage of gastric emptying.

Vagal and Cholinergic Blockade Experiments

To investigate the mechanism of action, studies have employed vagotomy and muscarinic receptor blockade.

-

Subdiaphragmatic Vagotomy: In a subset of animals, a bilateral subdiaphragmatic vagotomy is performed several days prior to the gastric emptying experiment. This procedure involves the surgical transection of the anterior and posterior vagal trunks at the level of the diaphragm, effectively severing the primary parasympathetic input to the stomach.

-

Atropine Administration: To assess the role of cholinergic pathways, the muscarinic receptor antagonist atropine (or its peripherally restricted quaternary ammonium analog, atropine methyl nitrate) is administered, typically via intraperitoneal or subcutaneous injection, at a dose sufficient to block muscarinic receptors (e.g., 0.1-1 mg/kg) prior to the administration of this compound.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Gastric Emptying

This compound is an agonist for the sst₅ receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o). The prokinetic effect of centrally administered this compound is paradoxical, as somatostatin and its analogs typically inhibit gastrointestinal motility. The current hypothesis suggests a central disinhibition mechanism. This compound, acting on sst₅ receptors in the brain (likely in the dorsal vagal complex), inhibits a population of inhibitory neurons. These inhibitory neurons would normally suppress the activity of excitatory vagal efferent neurons that promote gastric motility. By inhibiting these inhibitory neurons, this compound effectively removes the "brake" on the excitatory vagal pathway, leading to increased cholinergic stimulation of the stomach and enhanced gastric emptying.

Caption: Proposed central disinhibition pathway for this compound.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vivo study investigating the effects of this compound on gastric emptying.

Caption: Standard experimental workflow for this compound studies.

References

BIM 23052: A Technical Profile on its Function in Gastrointestinal and Neuroendocrine Regulation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

BIM 23052 is a synthetic, linear octapeptide analog of somatostatin with a distinct receptor binding profile that confers specific activities within the gastrointestinal and neuroendocrine systems. Characterized as a selective somatostatin receptor subtype 5 (sst₅) agonist, it also demonstrates significant affinity for the sst₂ and sst₁ subtypes. This profile enables this compound to modulate key physiological processes, including gastric motility and pituitary hormone secretion. This document provides a comprehensive technical overview of this compound, detailing its receptor binding affinities, downstream signaling pathways, and functional effects. It includes summaries of quantitative data, detailed experimental methodologies for key studies, and visual representations of its mechanisms and associated experimental workflows.

Pharmacodynamics and Receptor Profile

This compound exerts its biological effects by binding to and activating specific subtypes of somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). Its binding affinity has been characterized across multiple human somatostatin receptor subtypes.

Receptor Binding Affinity

Quantitative analysis reveals that this compound is a potent agonist with a preference for the sst₅ receptor, while also binding effectively to sst₂ and sst₁ receptors. The binding affinities (Ki) from competitive binding assays are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| sst₁ | 31.3 | |

| sst₂ | 13.5 | |

| sst₃ | High affinity noted, specific Ki not reported | [1] |

| sst₄ | 141 | |

| sst₅ | 7.3 |

Signaling Pathway

Upon binding to its target receptors, particularly sst₂, sst₃, and sst₅, this compound initiates a downstream signaling cascade through an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This reduction in cAMP is a key mechanism for its inhibitory effects on hormone secretion and cell proliferation.[2]

Role in the Gastrointestinal System

This compound has been shown to play a significant role in regulating gastric motility. Specifically, central administration of the compound stimulates gastric emptying.

Stimulation of Gastric Emptying

In a study by Martinez et al. (2000), intracisternal (i.c.) injection of this compound in conscious rats dose-dependently stimulated the gastric emptying of a non-nutrient meal.[3] This effect is centrally mediated, as intravenous administration at the same dose had no effect. The prokinetic action was determined to be dependent on vagal cholinergic pathways, as it was blocked by both subdiaphragmatic vagotomy and the muscarinic antagonist atropine.[3]

| Treatment (Intracisternal) | Dose (nmol/rat) | Gastric Emptying (%) |

| Saline (Control) | - | 43.2 ± 3.2 |

| This compound | 0.4 | 65.5 ± 6.5 |

| This compound | 0.8 | 77.4 ± 5.3 |

| This compound | 1.2 | 77.7 ± 1.9 |

Experimental Protocol: Gastric Emptying Assay in Rats

The following is a representative protocol for measuring gastric emptying in conscious rats, based on the methodology employed in key studies of this compound.[3][4][5]

Role in the Neuroendocrine System

The expression of somatostatin receptors on various neuroendocrine cells, particularly in the pituitary gland and in neuroendocrine tumors (NETs), makes them a key target for therapeutic intervention. This compound, through its action on sst₅ and sst₂, demonstrates significant inhibitory effects on hormone secretion.

Inhibition of Pituitary Hormone Secretion

This compound has been shown to be an effective inhibitor of both Growth Hormone (GH) and Prolactin (PRL) secretion from cultured human pituitary adenoma cells.[6] Studies on cells derived from somatotroph (GH-secreting) adenomas showed that this compound (at 100 nM) suppressed GH release by 21-33%.[6] In cultures of lactotroph (PRL-secreting) adenomas, which often do not respond to sst₂-selective agonists like octreotide, the sst₅-preferential activity of this compound was shown to effectively suppress PRL release.[6] This highlights the importance of the sst₅ receptor as a therapeutic target in certain pituitary tumors.

| Tumor Type | Hormone Measured | Treatment (100 nM) | % Inhibition of Secretion |

| GH-Secreting Adenoma | Growth Hormone (GH) | This compound | 21 - 33% |

| PRL-Secreting Adenoma | Prolactin (PRL) | This compound | Effective suppression (specific % varies) |

Experimental Protocol: In Vitro Hormone Secretion Assay

This protocol outlines the general methodology for assessing the effect of compounds like this compound on hormone secretion from primary cultures of human pituitary adenoma cells.[6]

-

Tissue Acquisition: Pituitary adenoma tissue is obtained from patients at the time of transsphenoidal surgery.

-

Cell Culture Preparation:

-

The tissue is mechanically and enzymatically dispersed into a single-cell suspension (e.g., using dispase/collagenase).

-

Cells are plated in culture wells (e.g., 24-well plates) at a density of approximately 2.5 x 10⁵ cells/well.

-

Cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated for 3-4 days to allow for attachment.

-

-

Hormone Secretion Assay:

-

The culture medium is replaced with a serum-free medium.

-

Cells are incubated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 4 hours).

-

Following incubation, the culture medium (supernatant) is collected from each well.

-

-

Hormone Quantification:

-

The concentration of the hormone of interest (e.g., GH or PRL) in the collected supernatant is measured using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

-

Results are typically expressed as a percentage of the hormone secreted by control (vehicle-treated) cells.

-

Summary and Conclusion

This compound is a somatostatin analog with a well-defined pharmacologic profile, acting as a potent agonist with a preference for the sst₅ receptor subtype. Its mechanism of action via the Gi-coupled signaling pathway leads to significant and distinct physiological effects. In the gastrointestinal system, it acts centrally to promote gastric emptying through a vagal cholinergic mechanism. In the neuroendocrine system, its ability to activate sst₅ and sst₂ receptors allows it to potently inhibit the secretion of hormones such as GH and PRL from pituitary adenomas. This dual activity suggests its potential as a research tool for investigating sst₅-mediated pathways and as a lead compound for the development of novel therapeutics for disorders of gastric motility and neuroendocrine tumors, particularly those resistant to conventional sst₂-selective analogs.

Experimental Methodologies in Detail

Receptor Binding Assay (Representative Protocol)

This protocol is based on the methods described by Patel and Srikant (1994) for determining the binding affinity of somatostatin analogs.[7][8]

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected to individually express one of the five human somatostatin receptor subtypes (hsst₁-hsst₅).[7][8]

-

Membrane Preparation: Cells are grown to confluence, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged at low speed to remove nuclei, and the resulting supernatant is ultracentrifuged to pellet the cell membranes. The membranes are washed and resuspended in a binding buffer.

-

Binding Reaction: The assay is performed in a final volume of 100-200 µL. Cell membranes (20-50 µg protein) are incubated with a radiolabeled somatostatin analog (e.g., ¹²⁵I-labeled Tyr¹¹-SRIF-14) at a fixed concentration.

-

Competition Assay: To determine the Ki of this compound, reactions are set up with increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes) to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand. The filters are washed quickly with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis, and the Ki is calculated using the Cheng-Prusoff equation.

References

- 1. researchgate.net [researchgate.net]

- 2. Agonists, Antagonists and Receptors of Somatostatin: Pathophysiological and Therapeutical Implications in Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracisternal injection of somatostatin receptor 5-preferring agonists induces a vagal cholinergic stimulation of gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracisternal injection of pancreatic polypeptide stimulates gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracisternal rat pancreatic polypeptide stimulates gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. Subtype selectivity of peptide analogs for all five cloned human somatostatin receptors (hsstr 1-5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Investigating the Anti-proliferative Effects of BIM 23052: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM 23052 is a synthetic linear peptide analog of somatostatin, notable for its high affinity and selectivity as an agonist for the somatostatin receptor subtype 5 (sst5).[1] Somatostatin and its analogs are of significant interest in oncology due to their ability to inhibit hormone secretion and cell proliferation in various cancer types, particularly neuroendocrine tumors.[2][3] The anti-proliferative effects of somatostatin analogs are mediated through their interaction with specific G-protein coupled somatostatin receptors (SSTRs), which are often overexpressed on the surface of tumor cells.[2][3] Activation of these receptors can trigger intracellular signaling cascades that lead to cell cycle arrest and apoptosis.[3] While much of the recent research has focused on newer analogs of this compound, this guide provides a comprehensive overview of the known anti-proliferative mechanisms and experimental approaches relevant to the study of this compound and its derivatives.

Data Presentation: Anti-proliferative Activity of this compound Analogs

Quantitative data on the direct anti-proliferative effects of this compound is limited in publicly available literature. However, studies on its analogs provide valuable insights into the potential efficacy and cellular responses. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several this compound analogs against various cancer and non-cancer cell lines, as determined by MTT assays.

| Analog | Cell Line | IC50 (µM) | Reference |

| Npht-Gly-D-Phe-Phe(4-F)-Phe-D-Trp-Lys-Thr-Phe-Thr-NH₂ | MCF-7 | Value not specified | [4] |

| Npht-Gly-D-Phe-Phe(4-F)-Phe-D-Trp-Lys-Thr-Phe-Thr-NH₂ | MCF-10A | 622.9 ± 23.91 | [4] |

| D-Phe-Phe-Phe-D-Trp-Lys-Thr-Tyr⁷-Thr-NH₂ (DD8) | MCF-7 | Not specified | [1][5] |

| D-Phe-Phe-Phe-D-Trp-Lys-Thr-Tyr⁷-Thr-NH₂ (DD8) | MDA-MB-231 | Not specified | [1][5] |

| D-Phe-Phe-Phe-D-Trp-Lys-Thr-Tyr⁷-Thr-NH₂ (DD8) | MCF-10A | Not specified | [1][5] |

| Halogenated analogs | HepG2 | ≈ 100 | [6] |

| Aib⁶ analog (3B) | HepG-2 | 0.01349 nM | [7] |

Experimental Protocols

The following is a generalized protocol for assessing the anti-proliferative effects of this compound or its analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, based on methodologies reported for its analogs.[1]

MTT Assay for Cell Viability

Objective: To determine the concentration-dependent inhibitory effect of a compound on the proliferation of cancer cells.

Materials:

-

Target cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2)

-

Non-cancerous control cell line (e.g., MCF-10A)

-

Complete cell culture medium

-

This compound or its analog, dissolved in a suitable solvent (e.g., DMSO or sterile PBS)

-

96-well flat-bottom microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound or its analog in culture medium to achieve the desired final concentrations (a typical range for analogs is 7.5 to 2000 µM).[1]

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.[1]

-

-

MTT Incubation:

-

After the 72-hour incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently swirl the plate to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 540 nm or 570 nm using a microplate reader.[1]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

Signaling Pathways

The anti-proliferative effects of somatostatin agonists like this compound are primarily mediated through the activation of sst5. This activation triggers a cascade of intracellular events that can lead to cell cycle arrest and apoptosis. The diagram below illustrates the key signaling pathways associated with sst5 activation.

Caption: sst5 signaling cascade leading to anti-proliferative effects.

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro experiment designed to evaluate the anti-proliferative effects of this compound.

Caption: Workflow for MTT-based anti-proliferative assay.

Conclusion

This compound, as a selective sst5 agonist, represents a valuable tool for investigating the anti-proliferative role of the somatostatin system in cancer biology. While direct quantitative data on its anti-proliferative efficacy is not as abundant as for its newer analogs, the established mechanisms of sst5 signaling provide a strong rationale for its potential anti-cancer effects. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of sst5 agonists in oncology. Future research should aim to establish specific IC50 values for this compound across a broader range of cancer cell lines and to further delineate the precise molecular players in its anti-proliferative signaling cascade.

References

- 1. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Receptor Targeting in Cancer: The Somatostatin Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unlocking the Potential of BIM 23052 in Oncology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of BIM 23052, a selective somatostatin receptor 5 (sst5) agonist, and its potential applications in oncology research. As the role of somatostatin receptors in cancer becomes increasingly evident, targeted agonists like this compound offer a promising avenue for therapeutic development. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction to this compound and its Target: Somatostatin Receptor 5 (sst5)

This compound is a synthetic peptide analog of somatostatin that exhibits a high affinity and selectivity for the somatostatin receptor subtype 5 (sst5).[1] Somatostatin and its receptors are known to play a crucial role in various physiological processes, including the regulation of hormone secretion and cell proliferation.[2] In the context of oncology, sst5 is expressed in a variety of tumors, including neuroendocrine tumors, pituitary adenomas, breast cancer, and pancreatic cancer, making it a viable target for anti-cancer therapies.[3][4] Activation of sst5 by agonists like this compound can induce anti-proliferative and pro-apoptotic effects in cancer cells.[2][5]

Quantitative Data: In Vitro Efficacy of this compound and its Analogs

The anti-proliferative activity of this compound and its analogs has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| BIM-23052 Analog (DD8) | MCF-7 | Breast Cancer | Not explicitly stated, but showed the strongest antiproliferative activity among analogs. | [1] |

| BIM-23052 Analog (DD8) | MDA-MB-231 | Breast Cancer | Not explicitly stated, but showed the strongest antiproliferative activity among analogs. | [1] |

| BIM-23052 Analog | HepG2 | Hepatocellular Carcinoma | ~100 | [6] |

| BIM-23052 Analog (3B) | HepG-2 | Hepatocellular Carcinoma | 0.00001349 | [7] |

Note: Data for the parent compound this compound is limited in the public domain, with research often focusing on its more recently developed analogs. The provided data for analogs demonstrates the potential of targeting sst5.

Signaling Pathways of this compound in Cancer Cells

Activation of sst5 by this compound triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of cell proliferation and induction of apoptosis. The primary mechanism involves the coupling of sst5 to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, affects downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival.

Overview of sst5-Mediated Signaling

The following diagram illustrates the general signaling pathway initiated by the binding of an sst5 agonist like this compound to its receptor on a cancer cell.

Downstream Effects on Cancer Cell Proliferation and Apoptosis

The reduction in cAMP levels and subsequent modulation of PKA activity can influence multiple downstream pathways critical for cancer cell survival. Activation of sst5 has been shown to modulate the MAPK (mitogen-activated protein kinase) and PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) signaling cascades.[9] In many cancer types, these pathways are aberrantly activated, promoting uncontrolled cell growth and inhibiting apoptosis. By dampening these signals, this compound can exert its anti-tumor effects. Furthermore, sst5 activation has been linked to the induction of apoptosis through the upregulation of pro-apoptotic proteins and activation of caspases.[8][10]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound in an oncology research setting.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to determine the IC50 value of this compound.[11][12]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, HepG2)

-

Complete cell culture medium

-

This compound (stock solution in a suitable solvent, e.g., sterile water or DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol is based on standard Annexin V staining procedures to quantify apoptosis induced by this compound.[13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with this compound at various concentrations (e.g., around the IC50 value determined from the viability assay) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[14][15]

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle control.

-

Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the in vivo efficacy of this compound.

Conclusion and Future Directions

This compound, as a selective sst5 agonist, holds considerable promise for oncology research and development. The expression of its target, sst5, in various tumor types provides a strong rationale for its investigation as a potential anti-cancer agent. The data from studies on this compound and its analogs suggest a clear anti-proliferative effect, mediated through well-defined signaling pathways.

Future research should focus on a more comprehensive evaluation of this compound itself in a broader range of cancer models to establish its efficacy and therapeutic window. Further elucidation of the downstream signaling events will be crucial for identifying predictive biomarkers and potential combination therapy strategies. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on these investigations and unlock the full therapeutic potential of this compound in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin [frontiersin.org]

- 3. SSTR5 somatostatin receptor 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of the antiproliferative signal mediated by the somatostatin receptor subtype sst5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Somatostatin receptors 1 and 5 heterodimerize with epidermal growth factor receptor: agonist-dependent modulation of the downstream MAPK signalling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human somatostatin receptor-3 distinctively induces apoptosis in MCF-7 and cell cycle arrest in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Somatostatin Analog BIM 23052

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of BIM 23052, a synthetic peptide analog of somatostatin. The information is curated to support research and development efforts in the fields of endocrinology, oncology, and gastroenterology.

Chemical Structure and Physicochemical Properties

This compound is a linear octapeptide with the amino acid sequence D-Phe-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-NH2. It is a selective agonist for the somatostatin receptor subtype 5 (sst5).

Chemical Structure:

Caption: 2D representation of the chemical structure of this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆₁H₇₅N₁₁O₁₀ | [1] |

| Molecular Weight | 1122.33 g/mol | [1] |

| Amino Acid Sequence | D-Phe-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-NH₂ | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in water | N/A |

| logP (calculated) | Varies by prediction method | [2] |

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist for the somatostatin receptor subtype 5 (sst5). Somatostatin receptors are G-protein coupled receptors (GPCRs) that mediate a variety of physiological effects, including the inhibition of hormone secretion and cell proliferation.

Somatostatin Receptor Binding Affinity

The binding affinity of this compound to various human somatostatin receptor subtypes has been determined through competitive radioligand binding assays.

| Receptor Subtype | Kᵢ (nM) |

| sst1 | 31.3 |

| sst2 | 13.5 |

| sst3 | High Affinity |

| sst4 | 141 |

| sst5 | 7.3 |

Signaling Pathway

Upon binding to sst5, this compound is thought to initiate a signaling cascade that can lead to the inhibition of cell growth. While the precise pathway is still under investigation, it is believed to involve the modulation of the mitogen-activated protein kinase (MAPK) pathway.

Caption: Proposed signaling pathway of this compound via the sst5 receptor.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize this compound.

Solid-Phase Peptide Synthesis (SPPS)

This compound and its analogs are typically synthesized using standard solid-phase peptide synthesis with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for somatostatin receptors. The principle is to measure the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol Outline:

-

Membrane Preparation: Membranes from cells expressing the target somatostatin receptor subtype are prepared.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled somatostatin analog) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol Outline:

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The concentration of this compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the role of the sst5 receptor in various physiological and pathological processes. Its selectivity for sst5 makes it a potential candidate for the development of targeted therapies for neuroendocrine tumors and other disorders characterized by the overexpression of this receptor. Further research is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Cell Culture Assay Using BIM 23052

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for a cell culture-based assay to evaluate the inhibitory effect of BIM 23052 on growth hormone (GH) secretion. This compound is a selective peptide agonist for the somatostatin receptor subtype 5 (sst5), a key regulator of endocrine function. This document outlines the mechanism of action of this compound, a comprehensive experimental protocol using the rat pituitary tumor cell line GH3, and a method for quantifying GH levels in cell culture supernatant via Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, data on the binding affinity of this compound and a template for presenting quantitative results are provided.

Introduction

Somatostatin is a crucial inhibitory neuropeptide that regulates the secretion of various hormones, including growth hormone from the pituitary gland. Its actions are mediated by a family of five G-protein coupled receptors (GPCRs), designated sst1 through sst5. This compound is a synthetic peptide analog of somatostatin that exhibits high selectivity for the sst5 receptor.[1][2][3][4] Activation of sst5 by agonists like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction in hormone secretion.[5] This makes this compound a valuable tool for studying the physiological roles of sst5 and for the development of therapeutics targeting conditions characterized by hormone overproduction, such as acromegaly.

The following protocols provide a robust framework for researchers to investigate the in vitro efficacy of this compound in a controlled laboratory setting.

Data Presentation

Table 1: Binding Affinity of this compound for Human Somatostatin Receptors

| Receptor Subtype | Ki (nM) |

| sst1 | 31.3[2][3] |

| sst2 | 13.5[2][3] |

| sst3 | >1000 |

| sst4 | 141[2][3] |

| sst5 | 7.3[2][3] |

Table 2: Example Data Table for this compound-Mediated Inhibition of Growth Hormone Secretion

| This compound Concentration (nM) | Growth Hormone (ng/mL) - Replicate 1 | Growth Hormone (ng/mL) - Replicate 2 | Growth Hormone (ng/mL) - Replicate 3 | Mean GH (ng/mL) | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 0 | |||||

| 0.1 | ||||||

| 1 | ||||||

| 10 | ||||||

| 100 | ||||||

| 1000 |

Experimental Protocols

I. Cell Culture of GH3 Rat Pituitary Tumor Cells

The GH3 cell line, derived from a rat pituitary tumor, is an established model for studying growth hormone secretion.[6]

Materials:

-

GH3 cells (e.g., ATCC® CCL-82.1™)

-

F-12K Medium (e.g., ATCC® 30-2004™)

-

Horse Serum (HS)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% (w/v) Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Cell culture flasks (T-75)

-

96-well, clear-bottom, black-walled cell culture plates

Complete Growth Medium:

-

F-12K Medium supplemented with 15% Horse Serum and 2.5% Fetal Bovine Serum.

-

Add Penicillin-Streptomycin to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin.

Procedure:

-

Thawing and Plating: Thaw a cryopreserved vial of GH3 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: When cells reach 70-80% confluency, remove the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C until cells detach (usually 5-15 minutes). Add 6-8 mL of complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension. Transfer a fraction of the cell suspension (typically a 1:2 to 1:4 split) to a new T-75 flask containing pre-warmed complete growth medium.

II. Growth Hormone Inhibition Assay

Procedure:

-

Cell Seeding: Harvest GH3 cells as described in the subculturing protocol. Resuspend the cells in complete growth medium and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000 to 40,000 cells per well in 100 µL of complete growth medium.[7] Incubate for 24-48 hours at 37°C and 5% CO2 to allow for cell attachment and growth to approximately 80% confluency.

-

Serum Starvation: After incubation, gently aspirate the complete growth medium from each well. Wash the cells once with 100 µL of sterile PBS. Add 100 µL of serum-free F-12K medium to each well and incubate for 18-24 hours.[8] This step reduces basal growth hormone secretion.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of this compound in serum-free F-12K medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (serum-free medium with the same concentration of solvent used for the highest this compound concentration).

-

After the serum starvation period, carefully remove the serum-free medium. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate at 37°C and 5% CO2 for a predetermined time, for example, 3 to 6 hours.[9]

-

Supernatant Collection: Following incubation, carefully collect the supernatant from each well without disturbing the cell layer. Transfer the supernatant to labeled microcentrifuge tubes. Centrifuge the supernatants at 1,500 rpm for 10 minutes at 4°C to pellet any detached cells.[10]

-

Transfer the clarified supernatants to new tubes for immediate analysis by ELISA or store at -80°C for later analysis.

III. Quantification of Growth Hormone by ELISA

This protocol is a general guideline based on commercially available sandwich ELISA kits for rat/human growth hormone.[1][2][11] Refer to the specific manufacturer's instructions for the chosen ELISA kit for detailed procedures and reagent preparation.

Principle: The assay employs an antibody specific for growth hormone pre-coated onto a 96-well plate. Standards and samples are added to the wells, and any GH present is bound by the immobilized antibody. A biotinylated anti-GH antibody is then added, followed by HRP-conjugated streptavidin. A substrate solution is added, and the color development is proportional to the amount of bound GH. The reaction is stopped, and the absorbance is measured at 450 nm.

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

-

Assay: a. Add 100 µL of each standard and sample (cell culture supernatant) into the appropriate wells of the antibody-coated 96-well plate. b. Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C. c. Wash the wells four times with the provided wash buffer. d. Add 100 µL of the biotinylated antibody reagent to each well and incubate for 1 hour at room temperature. e. Wash the wells four times. f. Add 100 µL of Streptavidin-HRP reagent to each well and incubate for 45 minutes at room temperature. g. Wash the wells four times. h. Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark. i. Add 50 µL of stop solution to each well.

-

Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. c. Use the standard curve to determine the concentration of GH in each sample. d. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

Mandatory Visualizations

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. cloud-clone.us [cloud-clone.us]

- 3. academic.oup.com [academic.oup.com]

- 4. Epigenetic and post‐transcriptional regulation of somatostatin receptor subtype 5 (SST5) in pituitary and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. GH3 Cells [cytion.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the growth hormone (GH) response to GH-releasing hormone by constant Met-GH infusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ELISA Protocol [protocols.io]

- 11. file.elabscience.com [file.elabscience.com]

Application Notes and Protocols for BIM 23052 Administration in Animal Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM 23052 is a synthetic linear octapeptide analog of somatostatin that acts as a selective agonist for the somatostatin receptor subtype 5 (sst5).[1] It has demonstrated biological activity in vivo, notably stimulating gastric emptying.[1] This document provides detailed application notes and protocols for the administration of this compound in animal research models, designed to assist researchers in pharmacology, oncology, and endocrinology.

Physicochemical Properties and Receptor Affinity

A clear understanding of this compound's properties is crucial for its effective use in research.

| Property | Value | Reference |

| Molecular Weight | 1122.3 g/mol | |

| Formula | C₆₁H₇₅N₁₁O₁₀ | |

| Solubility | Soluble in water (up to 1 mg/ml) | |

| Storage | Store at -20°C |

This compound exhibits preferential binding to the somatostatin receptor 5 (sst5). The binding affinities (Ki) for various somatostatin receptor subtypes are summarized below.

| Receptor Subtype | Ki (nM) | Reference |

| sst5 | 7.3 | |

| sst2 | 13.5 | |

| sst1 | 31.3 | |

| sst4 | 141 |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating sst5, a G protein-coupled receptor (GPCR).[2][3] Activation of sst5 initiates a downstream signaling cascade primarily through inhibitory G proteins (Gi/o).[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, sst5 activation can modulate other signaling pathways, including the MAPK cascade (ERK1/2, p38, JNK), which can influence cell proliferation and apoptosis.[2][3]

It is critical to distinguish the somatostatin analog This compound from the pro-apoptotic protein Bim (Bcl-2 interacting mediator of cell death). This compound's mechanism of action is mediated through somatostatin receptors and is not directly related to the intrinsic apoptotic pathway involving the Bim protein.

Experimental Protocols

Solution Preparation

For in vivo administration, this compound should be dissolved in a sterile, isotonic vehicle. Given its solubility in water, sterile saline (0.9% NaCl) is a suitable vehicle.

Protocol for Reconstitution:

-

Aseptically, add the required volume of sterile saline to the vial of lyophilized this compound to achieve the desired stock concentration.

-

Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.

-

For long-term storage of the stock solution, it is recommended to aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Administration Routes

The choice of administration route depends on the experimental design and target tissue. The following are general guidelines for common routes in rodent models. Specific dosages and volumes should be optimized for the animal model and research question.

Intracisternal (i.c.) Administration (for targeting the central nervous system):

This route has been successfully used to study the effects of this compound on gastric emptying in rats.

-

Animal Model: Male Sprague-Dawley rats.

-

Anesthesia: Anesthetize the animal according to an approved institutional protocol.

-

Procedure:

-

Place the anesthetized rat in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Using stereotaxic coordinates, carefully drill a small burr hole over the cisterna magna.

-

Slowly inject this compound solution using a microsyringe.

-

-

Dosage: 0.4, 0.8, and 1.2 nmol/rat have been shown to stimulate gastric transit.[4]

-

Volume: Typically a small volume (e.g., 5-10 µl) is used for intracisternal injections.

Intravenous (i.v.) Administration:

-

Animal Model: Mice or rats.

-

Procedure:

-

Warm the animal's tail to dilate the lateral tail veins.

-

Place the animal in a suitable restrainer.

-

Disinfect the injection site with 70% ethanol.

-

Insert a 27-30 gauge needle into the lateral tail vein and inject the solution slowly.

-

-

Volume: For mice, a bolus injection of up to 5 ml/kg is generally acceptable. For rats, the volume should be adjusted based on body weight.

Subcutaneous (s.c.) Administration:

-

Animal Model: Mice or rats.

-

Procedure:

-

Grasp the loose skin between the shoulder blades to form a "tent".

-

Insert a 25-27 gauge needle into the base of the tented skin.

-

Aspirate to ensure the needle is not in a blood vessel.

-

Inject the solution.

-

-

Dosage: Specific subcutaneous doses for this compound have not been reported. However, for other somatostatin analogs like octreotide, doses in the range of 10 µg/kg have been used in rats to study effects on glucose homeostasis.[5]

-

Volume: For mice, up to 10 ml/kg can be administered subcutaneously. For rats, the volume should be adjusted based on body weight.

Intraperitoneal (i.p.) Administration:

-

Animal Model: Mice or rats.

-

Procedure:

-

Restrain the animal with its head tilted downwards.

-

Insert a 23-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

-

Aspirate to ensure the needle has not entered the bladder or intestines.

-

Inject the solution.

-

-

Dosage: Specific intraperitoneal doses for this compound are not well-documented. Dose-finding studies are recommended.

-

Volume: For mice, up to 10 ml/kg can be administered. For rats, a similar volume relative to body weight is acceptable.

Key Experiments and Expected Outcomes

Gastric Emptying Studies in Rats

As demonstrated in the literature, this compound can stimulate gastric emptying when administered centrally.

-

Protocol:

-

Fast rats overnight with free access to water.

-

Administer this compound via intracisternal injection at doses of 0.4, 0.8, and 1.2 nmol/rat.[4]

-

Administer a non-nutrient, non-absorbable marker (e.g., phenol red) by gavage.

-

Euthanize the animals at a specific time point (e.g., 20 minutes) after gavage.

-

Measure the amount of marker remaining in the stomach to calculate the percentage of gastric emptying.

-

-

Expected Outcome: A dose-dependent increase in the rate of gastric emptying compared to vehicle-treated controls.

| Dose (nmol/rat, i.c.) | Gastric Emptying (%) |

| Saline (Control) | 43.2 ± 3.2 |

| 0.4 | 65.5 ± 6.5 |

| 0.8 | 77.4 ± 5.3 |

| 1.2 | 77.7 ± 1.9 |

Data from Martínez V, et al. J Pharmacol Exp Ther. 2000.[4]

Inhibition of Growth Hormone (GH) Secretion

Somatostatin analogs are known to inhibit the secretion of various hormones, including growth hormone. While specific in vivo data for this compound is limited, protocols for other somatostatin analogs can be adapted.

-

Protocol:

-

Use an appropriate animal model (e.g., rats).

-

Administer this compound via a systemic route (e.g., s.c. or i.v.).

-

Collect blood samples at various time points post-administration.

-

Measure plasma GH levels using a species-specific ELISA or RIA kit.

-

-

Expected Outcome: A dose-dependent suppression of basal or stimulated GH secretion.

Anti-Tumor Efficacy Studies

The anti-proliferative effects of somatostatin analogs make them potential candidates for cancer therapy. In vivo anti-tumor studies are necessary to evaluate the efficacy of this compound.

-

Protocol:

-

Use an appropriate tumor xenograft model in immunocompromised mice (e.g., human neuroendocrine tumor cell line xenografts).

-

Once tumors are established, randomize animals into treatment and control groups.

-